![molecular formula C14H14N2O2 B2795520 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid CAS No. 1017199-72-2](/img/structure/B2795520.png)
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid
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Overview
Description
“2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” is a complex organic compound that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” is characterized by a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound . The pyrrolidine ring is a five-membered nitrogen heterocycle . The specific molecular structure of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid” was not found in the available literature.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Here’s why it’s so appealing:
- Pseudorotation : The non-planarity of the ring (pseudorotation) enhances three-dimensional coverage .
- Structure–Activity Relationship (SAR) : Stereoisomers and spatial orientation of substituents impact biological profiles. Enantioselective proteins interact differently with different stereoisomers .
Synthetic Strategies
Ring Construction::- Preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized to yield diverse compounds .
Selective Androgen Receptor Modulators (SARMs)
- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These compounds were optimized for selective androgen receptor binding .
Quinolone Derivatives
- Synthesis of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one involves the pyrrolidine ring. This class of compounds has diverse applications .
Chemical Properties and Toxicity
- 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid exhibits specific chemical properties. Researchers have studied its melting point, boiling point, and toxicity .
BenchChem Product
- BenchChem offers qualified products related to this compound. Researchers can inquire for more details.
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-pyrrolidin-1-ylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRIFOYICTCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid |
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